molecular formula C13H18FNO B1388758 3-[2-(4-Fluorophenoxy)ethyl]piperidine CAS No. 946760-81-2

3-[2-(4-Fluorophenoxy)ethyl]piperidine

Cat. No.: B1388758
CAS No.: 946760-81-2
M. Wt: 223.29 g/mol
InChI Key: KIRUVZYDYPXBHS-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenoxy)ethyl]piperidine is a versatile piperidine derivative of high interest in medicinal chemistry and neuroscience research. Piperidine rings are fundamental structural components found in more than twenty classes of pharmaceuticals, making this compound a valuable building block for the design and synthesis of novel bioactive molecules . Its molecular structure, featuring a fluorinated aromatic ether linked to the heterocyclic amine, is frequently explored in the development of central nervous system (CNS)-active compounds. Research into structurally similar compounds indicates potential application in the study of neurotransmitter systems . For instance, phenoxyethyl piperidine derivatives have been investigated for their interaction with serotonin systems, providing a basis for probing the serotonin reuptake transporter (SERT) . Furthermore, the piperidine moiety is a critical pharmacophore in approved therapeutics and experimental compounds, including acetylcholinesterase inhibitors for Alzheimer's disease research such as donepezil, underscoring its broad utility in drug discovery . This compound serves as a crucial synthetic intermediate for constructing more complex molecules and for generating structure-activity relationship (SAR) data in hit-to-lead optimization campaigns . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11/h3-6,11,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRUVZYDYPXBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(4-Fluorophenoxy)ethyl]piperidine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethoxy groups enhance metabolic stability and binding affinity to hydrophobic targets (e.g., receptors) .
  • Halogenation : Bromine substituents (e.g., 2,4-dibromo) increase molecular weight and may confer pesticidal properties but raise toxicity concerns .
  • Chain Length: Ethyl linkers (vs.

Physicochemical and Pharmacokinetic Profiles

A comparison of calculated physicochemical parameters reveals trends in drug-likeness:

Parameter This compound 4-[2-(4-Fluorophenyl)ethyl]piperidine 4-(4-Trifluoromethoxy-phenyl)piperidine
LogP ~3.0 (estimated) 3.09 ~2.8
PSA (Ų) ~20 12.03 ~20
Molecular Weight 221.27 207.29 257.24
Bioavailability Moderate High Moderate

Notes:

  • Polar Surface Area (PSA) : Lower PSA values (e.g., 12.03 Ų for 4-[2-(4-fluorophenyl)ethyl]piperidine) correlate with improved blood-brain barrier penetration, relevant for CNS drugs .
  • Trifluoromethoxy Group : Introduces steric hindrance and electron-withdrawing effects, altering binding kinetics .

Biological Activity

3-[2-(4-Fluorophenoxy)ethyl]piperidine, identified by CAS Number 946760-81-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

  • Molecular Formula : C13H18FNO
  • Molecular Weight : 223.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a 4-fluorophenoxyethyl group, which is crucial for its biological interactions.

This compound has been studied for its interaction with neurotransmitter transporters, particularly the dopamine (DA) and serotonin (5-HT) transporters. The presence of the fluorinated phenoxy group enhances its binding affinity and selectivity towards these targets, which is significant for developing treatments for neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibitory activity against dopamine and serotonin reuptake, indicating its potential as an antidepressant or anxiolytic agent. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine structure can significantly influence the binding affinity to these transporters .

Case Studies and Research Findings

  • Dopamine Transporter Inhibition :
    • A study found that analogs of this compound showed high selectivity for the dopamine transporter over the serotonin transporter. This selectivity is crucial for minimizing side effects associated with non-selective compounds .
  • Antidepressant Potential :
    • Research indicated that compounds with similar structures to this compound exhibited antidepressant-like effects in animal models. These findings suggest that the compound may modulate neurotransmitter levels effectively, providing a basis for further exploration in clinical settings .
  • Fluorinated Compounds in Drug Development :
    • The incorporation of fluorine atoms into organic molecules has been shown to enhance metabolic stability and bioavailability. The fluorinated moiety in this compound may contribute to these properties, making it a candidate for further pharmacological studies .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Dopamine Transporter BindingHigh selectivity and affinity
Serotonin Transporter BindingModerate inhibition
Antidepressant-like EffectsPositive results in animal models
Metabolic StabilityEnhanced due to fluorination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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